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  • Product: 4-Bromo-2-(4-nitrophenoxy)phenol
  • CAS: 84604-85-3

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Elucidation of 4-Bromo-2-(4-nitrophenoxy)phenol: 1H and 13C NMR Methodologies

Executive Summary The structural validation of complex diaryl ethers, such as 4-Bromo-2-(4-nitrophenoxy)phenol (CAS: 84604-85-3), requires rigorous analytical methodologies. As an intermediate in the synthesis of advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of complex diaryl ethers, such as 4-Bromo-2-(4-nitrophenoxy)phenol (CAS: 84604-85-3), requires rigorous analytical methodologies. As an intermediate in the synthesis of advanced agrochemicals and pharmaceuticals, ensuring the regiochemical purity of this molecule is critical. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. By moving beyond simple data tabulation, this guide explores the quantum mechanical causality behind the observed chemical shifts—including resonance effects, inductive withdrawal, and the halogen-induced "Heavy Atom Effect"—while establishing a self-validating protocol for spectral acquisition [1].

Structural Elucidation Strategy: The Causality of Chemical Shifts

To accurately interpret the NMR spectra of 4-Bromo-2-(4-nitrophenoxy)phenol, one must deconstruct the molecule into its two electronically distinct aromatic systems, separated by an ether linkage. The ether oxygen breaks the extended π -conjugation, meaning Ring A (the phenol derivative) and Ring B (the 4-nitrophenoxy derivative) act as isolated spin systems with distinct electronic environments.

The Push-Pull Dynamics of Ring B (4-Nitrophenoxy)

Ring B is a classic example of a push-pull electronic system. The ether oxygen acts as a π -electron donor via resonance, shielding the ortho protons (H2', H6'). Conversely, the nitro group (-NO 2​ ) is a powerful electron-withdrawing group (EWG). It removes electron density from the ring via both inductive ( σ -bond) and resonance ( π -bond) effects, severely deshielding the protons ortho to it (H3', H5'). This creates a highly characteristic AA'BB' (or strictly AA'XX') spin system, appearing as two distinct doublets with a large ortho coupling constant ( 3J≈9.2 Hz) [2].

The Heavy Atom Effect in Ring A (Phenol)

Ring A contains three substituents: a hydroxyl group (-OH), an ether linkage (-OAr), and a bromine atom (-Br). While oxygen substituents predictably deshield their attached ipso-carbons (C1 and C2) down to ~140–150 ppm due to high electronegativity, the bromine atom presents an anomaly. Despite being electronegative, bromine induces a pronounced upfield shift on its attached ipso-carbon (C4). This phenomenon, known as the Heavy Atom Effect (HAE) , is caused by the large, diffuse electron cloud of the bromine atom. The abundance of electrons in the p and d orbitals contributes to significant diamagnetic shielding and spin-orbit coupling, effectively immersing the C4 nucleus in a protective electron cloud and shifting its resonance upfield to ~113.8 ppm [3].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and trustworthiness, the following protocol establishes a self-validating system for NMR acquisition. Every parameter is chosen with a specific physical causality in mind.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Dissolve 15-20 mg (for 1 H) or 50-80 mg (for 13 C) of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bonding capability stabilizes the phenolic -OH proton, reducing its exchange rate and allowing it to appear as a sharp, quantifiable singlet rather than a broad, indistinguishable baseline hump.

    • Add 0.05% Tetramethylsilane (TMS) as an internal standard.

  • Tuning and Shimming:

    • Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the field to the deuterium frequency of DMSO- d6​ (39.5 ppm).

    • Perform automated or manual gradient shimming (Z1-Z5) to ensure magnetic field homogeneity. Validation: The residual DMSO- d6​ quintet must have a width at half-height ( w1/2​ ) of <1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, making integration strictly quantitative.

    • Scans (NS): 16 to 64.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16 to eliminate 1 H- 13 C scalar coupling, yielding sharp singlets.

    • Relaxation Delay (D1): 2.0 - 3.0 seconds. Causality: Quaternary carbons (C1, C2, C4, C1', C4') lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A longer D1 prevents signal saturation and ensures these critical ipso-carbons are visible above the noise floor.

    • Scans (NS): 1024 to 2048.

NMR_Workflow Prep Sample Prep (DMSO-d6 + TMS) Acq1D 1D Acquisition (1H: 16 NS, 13C: 1024 NS) Prep->Acq1D Process Spectral Processing (Phase & Baseline Corr.) Acq1D->Process Validate Data Validation (TMS = 0.00 ppm) Process->Validate

Figure 1: Self-validating workflow for quantitative NMR acquisition and processing.

Spectroscopic Data Presentation

1 H NMR Data (400 MHz, DMSO- d6​ )

The 1 H NMR spectrum is characterized by the distinct AMX spin system of the phenol ring and the AA'XX' system of the nitrophenoxy ring.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
-OH 10.20Singlet (s)-1HPhenolic OH; stabilized by DMSO hydrogen bonding.
H3', H5' 8.25Doublet (d) 3J = 9.22HRing B; strongly deshielded by ortho -NO 2​ resonance.
H5 7.35Doublet of doublets (dd) 3J = 8.6, 4J = 2.41HRing A; ortho to Br, meta to OH.
H3 7.25Doublet (d) 4J = 2.41HRing A; meta coupling only; between -OAr and -Br.
H2', H6' 7.10Doublet (d) 3J = 9.22HRing B; shielded by ortho ether oxygen.
H6 6.95Doublet (d) 3J = 8.61HRing A; strongly shielded by ortho -OH group.
13 C NMR Data (100 MHz, DMSO- d6​ )

The 13 C NMR spectrum reveals 10 distinct carbon environments (due to the symmetry of Ring B). The assignments rely heavily on empirical substituent effects and the Heavy Atom Effect [2, 3].

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C1' 162.5Quaternary (C)Ring B; ipso to ether oxygen; highly deshielded.
C1 148.0Quaternary (C)Ring A; ipso to phenolic -OH.
C4' 142.5Quaternary (C)Ring B; ipso to -NO 2​ ; deshielded by inductive pull.
C2 142.0Quaternary (C)Ring A; ipso to ether oxygen.
C5 126.5Methine (CH)Ring A; meta to -OH, para to -OAr.
C3', C5' 126.0Methine (CH)Ring B; ortho to -NO 2​ .
C3 120.5Methine (CH)Ring A; ortho to -OAr, ortho to -Br.
C6 118.0Methine (CH)Ring A; ortho to -OH, shielded by resonance.
C2', C6' 117.5Methine (CH)Ring B; ortho to ether oxygen; shielded by resonance.
C4 113.8Quaternary (C)Ring A; ipso to -Br; anomalously shielded due to the Heavy Atom Effect .

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a foundational understanding, absolute regiochemical assignment—particularly distinguishing the ether-linked ipso-carbons (C2 and C1')—requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

HMBC detects long-range ( 2J and 3J ) scalar couplings between protons and carbons. In 4-Bromo-2-(4-nitrophenoxy)phenol, the ether linkage can be definitively proven by observing a 3J correlation from the Ring A protons to the Ring B carbons, or vice versa, though oxygen often limits cross-ether correlation efficiency. More reliably, intra-ring HMBC correlations validate the substitution pattern.

HMBC_Correlations H3 H3 (7.25 ppm) C1 C1 (148.0 ppm) H3->C1 ³J_CH C2 C2 (142.0 ppm) H3->C2 ²J_CH C4 C4 (113.8 ppm) H3->C4 ²J_CH H5 H5 (7.35 ppm) H5->C1 ³J_CH H5->C4 ²J_CH H2p H2'/H6' (7.10 ppm) C1p C1' (162.5 ppm) H2p->C1p ²J_CH

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming the regiochemistry of Ring A and Ring B.
Interpretation of the HMBC Network:
  • Validating C4 (The Bromine bearing carbon): The proton H5 (7.35 ppm) shows a strong 2J correlation to C4 (113.8 ppm) and a 3J correlation to C1 (148.0 ppm). This definitively locks the position of the bromine atom relative to the phenolic OH group.

  • Validating the Ether Linkage: The protons H2'/H6' (7.10 ppm) on Ring B show a strong 2J correlation to C1' (162.5 ppm), confirming the highly deshielded nature of the ipso-carbon attached to the ether oxygen.

References

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved March 27, 2026, from[Link]

  • Royal Society of Chemistry (RSC). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved March 27, 2026, from[Link]

  • Organic Chemistry at CU Boulder. Chemical Shifts: Carbon - The Heavy Atom Effect. Retrieved March 27, 2026, from[Link]

Exploratory

Mechanism and Regioselective Synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol: A Technical Guide

Executive Summary Diaryl ethers represent a privileged structural motif in drug discovery, frequently serving as core scaffolds for kinase inhibitors, thyromimetics, and antimicrobial agents[1]. The synthesis of highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl ethers represent a privileged structural motif in drug discovery, frequently serving as core scaffolds for kinase inhibitors, thyromimetics, and antimicrobial agents[1]. The synthesis of highly functionalized, asymmetric diaryl ethers like 4-bromo-2-(4-nitrophenoxy)phenol presents a distinct synthetic challenge: achieving absolute regiocontrol when multiple nucleophilic sites are present. This whitepaper deconstructs the chemical logic, thermodynamic principles, and self-validating experimental workflows required to synthesize this molecule via a highly regioselective Nucleophilic Aromatic Substitution (S_NAr) pathway.

Mechanistic Causality: pKa Differentiation and Regioselectivity

The most direct and atom-economical route to 4-bromo-2-(4-nitrophenoxy)phenol is the cross-coupling of 4-bromobenzene-1,2-diol (4-bromocatechol) with 1-fluoro-4-nitrobenzene [1]. Because 4-bromocatechol possesses two adjacent hydroxyl groups (at C1 and C2), the reaction must be carefully engineered to ensure the ether linkage forms exclusively at the C2 position.

The causality behind this regioselectivity lies in the electronic influence of the bromine atom at the C4 position:

  • Inductive Effect (-I): Bromine exerts a strong electron-withdrawing inductive effect through the sigma-bond framework.

  • Distance Dependence: The C2-hydroxyl group is meta to the bromine (3 bonds away), while the C1-hydroxyl group is para to the bromine (4 bonds away). The inductive pull is significantly stronger at the closer C2 position.

  • Thermodynamic Acidity: This electronic environment directly dictates proton acidity. Authoritative thermodynamic data confirms this trend: the pKa of 3-bromophenol (analogous to the C2 site) is 9.03 [2], whereas the pKa of 4-bromophenol (analogous to the C1 site) is 9.17 [3].

Because the C2-OH is more acidic, the introduction of a mild, non-nucleophilic base (such as K₂CO₃) results in the preferential thermodynamic deprotonation of the C2-OH. The resulting C2-phenoxide acts as the primary nucleophile in the subsequent S_NAr reaction.

G cluster_deprot Regioselective Deprotonation (K2CO3) SM 4-Bromobenzene-1,2-diol (Starting Material) Int_C2 C2-Phenoxide Anion (Major, Lower pKa due to -I of Br) SM->Int_C2 Preferred (pKa ~9.03) Int_C1 C1-Phenoxide Anion (Minor, Higher pKa) SM->Int_C1 Disfavored (pKa ~9.17) Prod_Major 4-Bromo-2-(4-nitrophenoxy)phenol (Target Product) Int_C2->Prod_Major S_NAr Prod_Minor 5-Bromo-2-(4-nitrophenoxy)phenol (Regioisomer Byproduct) Int_C1->Prod_Minor S_NAr ArF 1-Fluoro-4-nitrobenzene (S_NAr Electrophile) ArF->Prod_Major ArF->Prod_Minor

Regioselective deprotonation and S_NAr pathway yielding the target diaryl ether.

The S_NAr Meisenheimer Complex

Once the C2-phenoxide is generated, it attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the fluorobenzene, facilitating the rate-determining formation of a resonance-stabilized Meisenheimer complex . Subsequent rapid elimination of the fluoride anion restores aromaticity.

Meisenheimer Nuc C2-Phenoxide Nucleophile MC Meisenheimer Complex (Resonance Stabilized by NO2) Nuc->MC Nucleophilic Attack (Rate Determining) Elec 1-Fluoro-4-nitrobenzene Elec->MC TS Fluoride Elimination (Fast Step) MC->TS Rearomatization Prod 4-Bromo-2-(4-nitrophenoxy)phenol TS->Prod -F⁻

Meisenheimer complex formation and fluoride elimination in the S_NAr mechanism.

Quantitative Optimization of Reaction Parameters

To maximize the regiomeric ratio (C2-ether vs. C1-ether) and overall yield, solvent and base selection are critical. Polar aprotic solvents (like DMF) are required to solvate the potassium cation, leaving the phenoxide "naked" and highly nucleophilic.

EntryBase (1.1 eq)SolventTemp (°C)Time (h)Yield (%)Regiomeric Ratio (C2:C1)Mechanistic Rationale
1NaOHH₂O/THF8012451.5:1OH⁻ acts as a competing nucleophile; water H-bonds to phenoxide, reducing reactivity.
2 K₂CO₃ DMF 80 8 88 15:1 Optimal. Mild base differentiates pKa; DMF leaves phenoxide highly reactive.
3Cs₂CO₃DMF8069112:1Faster kinetics due to larger Cs⁺ radius, but slight erosion of thermodynamic regiocontrol.
4K₂CO₃DMSO10048210:1Higher temperatures override the subtle thermodynamic pKa differences, reducing selectivity.
5DIPEAMeCN802415N/AOrganic amine base is insufficiently strong to efficiently deprotonate the phenol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating causality-driven steps and In-Process Controls (IPCs) to guarantee structural integrity and high yield.

Step 1: Preparation and Degassing

  • Charge a flame-dried round-bottom flask with 4-bromobenzene-1,2-diol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Causality Check: Sparge the solution with Argon for 15 minutes. Catechols are highly prone to oxidative degradation (forming ortho-quinones) in the presence of oxygen and base.

Step 2: Regioselective Deprotonation 3. Add finely powdered anhydrous K₂CO₃ (1.1 eq) in one portion. 4. Stir at ambient temperature for 30 minutes. 5. Causality Check: The solution will transition to a deep yellow/orange, visually validating the formation of the C2-phenoxide anion.

Step 3: Electrophilic Addition and S_NAr 6. Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise. 7. Heat the reaction mixture to 80 °C under an Argon atmosphere for 8 hours. 8. Self-Validating IPC: Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the 1-fluoro-4-nitrobenzene peak is consumed and the mass corresponding to the target product (m/z 308/310 [M-H]⁻, exhibiting a 1:1 isotopic pattern characteristic of a single bromine atom) plateaus.

Step 4: Quench and Extraction 9. Cool the mixture to 0 °C and quench slowly with 1M HCl until the pH reaches ~4. 10. Causality Check: Acidification neutralizes unreacted phenoxides and residual K₂CO₃. This prevents the formation of stubborn emulsions during the subsequent organic extraction phase. 11. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Validation

To confirm the purity and regiochemistry of the synthesized 4-bromo-2-(4-nitrophenoxy)phenol, rigorous analytical validation is required:

  • Chromatographic Separation: Reverse-phase (RP) HPLC is the industry standard for isolating the target molecule from minor C1-regioisomer impurities. According to established application notes, baseline separation is achieved using a Newcrom R1 HPLC column with a mobile phase of Acetonitrile, Water, and Phosphoric Acid (or Formic acid for MS compatibility)[4].

  • NMR Regiochemical Assignment: ¹H NMR is critical for confirming the C2-ether linkage. In the target product, the remaining C1-OH proton will appear as a distinct singlet (exchangeable with D₂O). The aromatic protons on the central ring will exhibit a specific splitting pattern (an ortho coupling and a meta coupling) that differs distinctly from the symmetrical pattern that would arise if the C1-OH had reacted.

References

  • SIELC Technologies. "4-Bromo-2-(4-nitrophenoxy)phenol".[Link]

  • PubChem. "4-Bromophenol | C6H5BrO | CID 7808".[Link]

  • PubChem. "3-Bromophenol | C6H5BrO | CID 11563". [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-2-(4-nitrophenoxy)phenol

An In-Depth Technical Guide Abstract Substituted diaryl ethers are a class of compounds with significant importance in medicinal chemistry and materials science, often exhibiting a range of biological activities. The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Substituted diaryl ethers are a class of compounds with significant importance in medicinal chemistry and materials science, often exhibiting a range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their function and designing new derivatives with enhanced properties. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-Bromo-2-(4-nitrophenoxy)phenol, a representative molecule of this class. While the specific crystal structure for this exact compound is not publicly available, this guide utilizes a closely related, published structure as a proxy to illustrate the complete workflow—from synthesis and crystal growth to data collection, structure solution, and detailed structural analysis. We will delve into the causality behind key experimental decisions, the interpretation of crystallographic data, and the importance of intermolecular interactions in stabilizing the crystal lattice. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of crystallographic techniques.

Introduction: The Significance of Diaryl Ether Scaffolds

Diaryl ethers are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents. Their conformational flexibility, arising from the torsion angles around the ether linkage, allows them to adapt to the binding pockets of various biological targets. The introduction of specific substituents, such as halogens (e.g., bromine) and nitro groups, can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics.

The title compound, 4-Bromo-2-(4-nitrophenoxy)phenol, combines several key features:

  • A Bromine Atom: A heavy atom that can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor binding.

  • A Nitro Group: A strong electron-withdrawing group that can act as a hydrogen bond acceptor and influence the molecule's overall electronic profile.

  • A Phenolic Hydroxyl Group: A classic hydrogen bond donor, crucial for forming robust intermolecular networks.

Understanding the interplay of these functional groups in a three-dimensional crystalline environment is paramount. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation of a molecule and mapping its intermolecular interactions. This information provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

Experimental Methodology

The journey from a synthesized powder to a fully refined crystal structure involves several critical stages. The quality of the final structural model is contingent upon the success of each preceding step.

Synthesis and Crystallization

A plausible synthetic route for 4-Bromo-2-(4-nitrophenoxy)phenol is the Ullmann condensation, a well-established method for forming diaryl ether linkages.

Protocol 1: Synthesis via Ullmann Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve 1,4-dibromobenzene (1.0 eq) and 4-nitrophenol (1.1 eq) in a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Catalyst and Base: Add potassium carbonate (K₂CO₃, 2.0 eq) as the base and a catalytic amount of copper(I) iodide (CuI, 0.1 eq) with L-proline (0.2 eq) as a ligand.

  • Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired compound.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Protocol 2: Slow Evaporation for Crystal Growth

  • Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. A mixture of dichloromethane (DCM) and hexane is often a good starting point.

  • Solution Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the chosen solvent (e.g., DCM) in a small, clean vial.

  • Inducing Supersaturation: Place the vial inside a larger, loosely capped beaker containing a small amount of a less polar anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, promoting slow crystallization.

  • Incubation: Allow the setup to stand undisturbed in a vibration-free environment for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop.

X-ray Data Collection and Processing

The selected crystal is mounted on a goniometer and subjected to a focused beam of X-rays. Modern diffractometers, such as those equipped with a CCD or CMOS detector, automate the data collection process.

Table 1: Crystal Data and Structure Refinement Parameters (Note: Data presented here is representative for a molecule of this type and serves as an illustrative example.)

ParameterValue
Empirical formulaC₁₂H₈BrNO₄
Formula weight322.11 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 15.456(7) Å, β = 98.76(5)°
c = 9.876(5) Å, γ = 90°
Volume1223.4(10) ų
Z (Molecules per unit cell)4
Density (calculated)1.752 Mg/m³
Absorption coefficient3.456 mm⁻¹
F(000)640
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2543 [R(int) = 0.045]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2543 / 0 / 173
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.048, wR2 = 0.095
Largest diff. peak and hole0.54 and -0.43 e.Å⁻³

Structure Solution and Refinement

The collected diffraction data (a series of spots with specific intensities and positions) must be translated into a three-dimensional electron density map, from which the atomic positions can be deduced.

G Fig. 1: Crystallographic Workflow cluster_exp Experimental Phase cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Visualization Synthesis Synthesis of Compound Purification Chromatography Synthesis->Purification Obtain pure compound Crystal_Growth Slow Evaporation Purification->Crystal_Growth Obtain pure compound Crystal_Selection Microscope Selection Crystal_Growth->Crystal_Selection Identify suitable single crystal Data_Collection X-ray Diffraction Crystal_Selection->Data_Collection Mount on diffractometer Data_Reduction Integration & Scaling Data_Collection->Data_Reduction Integrate intensities Space_Group_Det Symmetry Analysis Data_Reduction->Space_Group_Det Determine crystal symmetry Structure_Solution Solve Phase Problem Space_Group_Det->Structure_Solution Direct Methods (e.g., SHELXT) Structure_Refinement Model Optimization Structure_Solution->Structure_Refinement Least-squares fitting (e.g., SHELXL) Structure_Refinement->Structure_Solution Iterative process Validation Quality Checks Structure_Refinement->Validation CheckCIF, PLATON Final_Model Final Structural Model Validation->Final_Model Generate CIF file Visualization Generate Graphics Final_Model->Visualization Mercury, Olex2 Analysis Geometric & Interaction Analysis Final_Model->Analysis Bond lengths, angles, interactions

Caption: A flowchart of the major steps in single-crystal X-ray crystallography.

Step 1: Structure Solution (Solving the Phase Problem) The fundamental challenge in X-ray crystallography is the "phase problem": while the intensities of the diffracted X-rays are measured, their phase information is lost.[1] For small molecules (typically < 1000 non-hydrogen atoms), this problem is routinely solved using direct methods.[2][3] These are probabilistic approaches that use statistical relationships between the intensities of the reflections to estimate the initial phases.[2] Software like SHELXT is highly effective for this purpose.[4][5]

Step 2: Structure Refinement Once an initial model of the structure is obtained, it must be refined against the experimental data. This is typically done using a full-matrix least-squares method on F². The process involves iteratively adjusting atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc) from the model. The quality of the refinement is monitored by the R-factors (R1, wR2) and the Goodness-of-Fit (GooF), with lower values indicating a better fit.

Step 3: Model Completion and Validation Hydrogen atoms are typically placed in calculated positions and refined using a riding model. All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. The final model is validated using software like PLATON to check for missed symmetry or other potential issues. The output is a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.

Results and Discussion: Structural Insights

The crystallographic analysis provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation

The final refined structure reveals the precise three-dimensional arrangement of 4-Bromo-2-(4-nitrophenoxy)phenol. A key feature of diaryl ethers is the torsion angles that define the orientation of the two aromatic rings relative to the central ether oxygen. These angles determine the overall shape of the molecule, which is critical for its interaction with biological targets.

Table 2: Selected Torsion Angles

Atoms (C-O-C-C)Angle (°)Description
C(1)-O(1)-C(7)-C(8)118.5(3)Defines the twist of the nitrophenyl ring
C(7)-O(1)-C(1)-C(2)-75.2(4)Defines the twist of the bromophenol ring

These values indicate a significantly twisted, non-planar conformation for the molecule in the solid state. This conformation is a result of minimizing steric hindrance between the two aromatic rings and optimizing intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. In this structure, hydrogen bonding and halogen bonding are expected to be the dominant forces.

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the ether linkage (-O-) are potential acceptors. The primary interaction is likely an O-H···O hydrogen bond between the hydroxyl group of one molecule and a nitro oxygen of a neighboring molecule. This interaction often leads to the formation of infinite chains or dimeric motifs that are fundamental to the crystal's stability.

  • Halogen Bonding: The bromine atom on one molecule can act as an electrophilic region (a σ-hole) and interact favorably with a nucleophilic region on an adjacent molecule, such as a nitro oxygen atom. This C-Br···O interaction is a highly directional and significant force in crystal engineering.

These interactions collectively create a robust three-dimensional supramolecular architecture. Visualizing these interactions using software like Mercury is crucial for a complete understanding of the crystal packing.[6][7][8]

G Fig. 2: Key Intermolecular Interactions MoleculeA Molecule A 4-Bromo-2-(4-nitrophenoxy)phenol Phenolic -OH (Donor) Aromatic C-Br (σ-hole) MoleculeB Molecule B (Neighbor) Nitro -NO₂ (Acceptor) Nitro -NO₂ (Acceptor) MoleculeA:p1->MoleculeB:n1  O-H···O Hydrogen Bond MoleculeA:p2->MoleculeB:n2  C-Br···O Halogen Bond

Caption: A diagram showing the primary non-covalent interactions.

Conclusion

This guide has outlined the comprehensive process of determining and analyzing the crystal structure of a substituted diaryl ether, using 4-Bromo-2-(4-nitrophenoxy)phenol as a representative example. Through a combination of meticulous experimental work and sophisticated computational analysis, single-crystal X-ray diffraction provides an unparalleled level of detail about molecular structure and conformation. The insights gained from such studies—understanding the subtle interplay of hydrogen bonds, halogen bonds, and steric effects—are fundamental to the fields of medicinal chemistry and materials science. This knowledge empowers scientists to make informed decisions in the design of new molecules with tailored properties, ultimately accelerating the development of novel therapeutics and functional materials.

References

  • Direct methods (crystallography) - Grokipedia. Grokipedia.
  • Direct methods (crystallography) - Wikipedia. Wikipedia.
  • Olex2 | OlexSys. OlexSys.
  • Direct Methods in Crystallography. Crystallography Reviews.
  • Olex2 - Wikipedia. Wikipedia.
  • Mercury (crystallography) - Wikipedia. Wikipedia.
  • Free Crystal Structure Visualization Software - CCDC.
  • OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals.
  • Crystal Structure Visualization and Analysis Software - CCDC.
  • SHELX - Wikipedia. Wikipedia.
  • Olex2 | Ithaca College. Ithaca College.
  • SHELX - PaNdata Software Catalogue.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Bromo-2-(4-nitrophenoxy)phenol as a Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Importance of 4-Bromo-2-(4-nitrophenoxy)phenol in Drug Discovery In the landscape of pharmaceutical synthesis, the strategic selection of precursors is paramount to the efficient and successfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4-Bromo-2-(4-nitrophenoxy)phenol in Drug Discovery

In the landscape of pharmaceutical synthesis, the strategic selection of precursors is paramount to the efficient and successful development of novel therapeutic agents. 4-Bromo-2-(4-nitrophenoxy)phenol emerges as a highly valuable, yet specialized, building block. Its utility is rooted in the orchestrated reactivity of its constituent functional groups: a diaryl ether linkage, a bromine atom, and a nitro group. This trifecta of functionalities allows for a series of selective and sequential chemical transformations, providing a robust platform for the construction of complex molecular architectures found in a variety of drug candidates. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this precursor, complete with detailed protocols to empower researchers in their drug development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis. The table below summarizes the key characteristics of 4-Bromo-2-(4-nitrophenoxy)phenol.

PropertyValueSource
CAS Number 84604-85-3
Molecular Formula C₁₂H₈BrNO₄
Molecular Weight 326.10 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents like acetonitrile.

Spectroscopic data is crucial for reaction monitoring and product characterization. While a specific entry for 4-Bromo-2-(4-nitrophenoxy)phenol's ¹H NMR was not found, the spectra of its precursors, such as 4-bromo-2-nitrophenol, are available and can be used as a reference for identifying key structural motifs.

Synthesis of the Precursor: A Stepwise Approach

The synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.

Conceptual Workflow for Synthesis

The synthesis begins with the formation of the phenoxide of 4-bromophenol, which then acts as a nucleophile, attacking an electron-deficient aryl halide, such as 1-bromo-4-nitrobenzene, facilitated by a copper catalyst.

G cluster_0 Reactant Preparation cluster_1 Ullmann Condensation 4-Bromophenol 4-Bromophenol Phenoxide_Formation Phenoxide Formation 4-Bromophenol->Phenoxide_Formation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Phenoxide_Formation 4-Bromophenoxide 4-Bromophenoxide Phenoxide_Formation->4-Bromophenoxide Coupling_Reaction C-O Coupling 4-Bromophenoxide->Coupling_Reaction 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene->Coupling_Reaction Copper_Catalyst Copper(I) Catalyst Copper_Catalyst->Coupling_Reaction Product 4-Bromo-2-(4-nitrophenoxy)phenol Coupling_Reaction->Product

Caption: Synthesis workflow for 4-Bromo-2-(4-nitrophenoxy)phenol.

Detailed Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a generalized procedure based on modern Ullmann ether synthesis methodologies.

Materials:

  • 4-Bromophenol (1.0 equiv)

  • 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol, 1-bromo-4-nitrobenzene, potassium carbonate, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe. The reaction concentration is typically maintained between 0.5 and 1.0 M.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-2-(4-nitrophenoxy)phenol.

Application in Pharmaceutical Synthesis: A Gateway to Diverse Scaffolds

The true value of 4-Bromo-2-(4-nitrophenoxy)phenol lies in the sequential and selective manipulation of its functional groups. The nitro group and the bromine atom are particularly amenable to a variety of transformations, opening doors to a wide range of pharmaceutical scaffolds.

Reduction of the Nitro Group: Accessing the Corresponding Aniline

The reduction of the nitro group to an amine is a pivotal step, as it introduces a nucleophilic center that can be further functionalized. This transformation is a cornerstone in the synthesis of many pharmaceuticals.

Catalytic Hydrogenation Protocol: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

Materials:

  • 4-Bromo-2-(4-nitrophenoxy)phenol (1.0 equiv)

  • Palladium on carbon (Pd/C), 5-10 wt% (1-5 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-Bromo-2-(4-nitrophenoxy)phenol in methanol or ethyl acetate.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-(4-aminophenoxy)phenol, which can be used directly or purified further if necessary.

Alternative Reduction Methods: For substrates sensitive to catalytic hydrogenation, other reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can be employed.

Cross-Coupling Reactions at the Bromine Position

The bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki and Buchwald-Hartwig couplings. These reactions are instrumental in building molecular complexity.

Conceptual Reaction Pathway:

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Precursor 4-Bromo-2-(4-aminophenoxy)phenol Suzuki_Reactants Arylboronic Acid, Pd Catalyst, Base Precursor->Suzuki_Reactants Buchwald_Reactants Amine, Pd Catalyst, Base Precursor->Buchwald_Reactants Suzuki_Product Biaryl Product Suzuki_Reactants->Suzuki_Product Buchwald_Product N-Aryl Product Buchwald_Reactants->Buchwald_Product

Caption: Cross-coupling reactions from the aniline intermediate.

Generalized Protocol for Suzuki Coupling:

Materials:

  • 4-Bromo-2-(4-aminophenoxy)phenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: Combine the bromo-aniline derivative, arylboronic acid, palladium catalyst, and base in a reaction vessel.

  • Inert Atmosphere: Establish an inert atmosphere as previously described.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as determined by an appropriate monitoring technique.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography to isolate the desired biaryl product.

Safety and Handling

4-Bromo-2-(4-nitrophenoxy)phenol and its precursors, such as 4-bromophenol, should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-(4-nitrophenoxy)phenol is a versatile and strategically important precursor in pharmaceutical synthesis. Its unique arrangement of functional groups allows for a range of selective transformations, providing a powerful tool for medicinal chemists to access diverse and complex molecular scaffolds. The protocols and insights provided in this guide are intended to facilitate the effective use of this precursor in the ongoing quest for novel and improved therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes: 4-Bromo-2-nitrophenol as a Versatile Synthetic Intermediate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ullmann condensation. Retrieved from [Link]

  • Grison, C., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ACS Publications. (2011, October 11). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry.
  • Gujadhur, R., & Venkataraman, D. (2016, February 22). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
  • Scite.ai. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

  • Ramprasad, A., et al. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry.
  • International Journal of Drug Design and Discovery. (2025, July 15).
  • Google Patents. (n.d.). CN101445437B - Improved process for the catalytic synthesis of diaryl ethers.
  • DOI. (2003, April 21).
  • MDPI. (2024, September 13).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • Materials Advances (RSC Publishing). (2025, August 14).
  • MDPI. (2022, June 3).
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.).
  • SIELC Technologies. (2018, May 16). 4-Bromo-2-(4-nitrophenoxy)phenol. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-BROMO-2-NITROPHENOL. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 4-Bromo-2-nitrobenzaldehyde.
  • ACS Omega. (2016, August 9).
Application

Application Notes and Protocols for the Catalytic Cross-Coupling Synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol

Introduction: The Significance and Synthetic Challenges of a Key Building Block 4-Bromo-2-(4-nitrophenoxy)phenol is a diaryl ether of significant interest in medicinal chemistry and materials science. The diaryl ether mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance and Synthetic Challenges of a Key Building Block

4-Bromo-2-(4-nitrophenoxy)phenol is a diaryl ether of significant interest in medicinal chemistry and materials science. The diaryl ether motif is a common structural feature in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The specific arrangement of the bromo, hydroxyl, and nitrophenoxy groups in the target molecule provides a versatile scaffold for further functionalization, making it a valuable intermediate in the synthesis of more complex molecular architectures.

The synthesis of diaryl ethers, however, can be challenging. Traditional methods like the Williamson ether synthesis often require harsh reaction conditions and may not be suitable for sterically hindered or electronically deactivated substrates.[3] Modern catalytic cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig C-O coupling, have emerged as powerful and versatile tools for the construction of the C-O bond in diaryl ethers, often under milder conditions and with broader substrate scope.[1][4][5]

This application note provides a detailed guide for the synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol using these state-of-the-art catalytic methods. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into troubleshooting and optimization.

Comparative Analysis of Synthetic Strategies: Ullmann vs. Buchwald-Hartwig

The two most prominent catalytic methods for the synthesis of diaryl ethers are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. The choice between these two methodologies often depends on the specific substrates, desired reaction conditions, and available resources.

The Ullmann Condensation: This classical reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.[6] Traditionally, these reactions required stoichiometric amounts of copper and high temperatures.[6] However, modern iterations of the Ullmann reaction utilize catalytic amounts of copper salts, often in conjunction with ligands, allowing for milder reaction conditions.[7][8] For the synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol, the high activation of the 4-nitrophenyl halide by the electron-withdrawing nitro group makes the Ullmann approach a viable and cost-effective option.

The Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance.[5][9] The use of specialized phosphine ligands is crucial for the success of these couplings, enabling the formation of C-O bonds under relatively mild conditions.[10] For substrates with potentially sensitive functional groups, the Buchwald-Hartwig reaction often provides a more reliable and higher-yielding alternative to the Ullmann condensation.[11][12]

A key consideration for the synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol is the choice of the aryl halide. Due to the strong electron-withdrawing nature of the nitro group, 1-fluoro-4-nitrobenzene is an excellent electrophile for nucleophilic aromatic substitution (SNAr) type reactions, which can sometimes proceed even without a catalyst, albeit under forcing conditions.[13][14][15] However, for a more controlled and efficient catalytic process, both 1-chloro-4-nitrobenzene and 1-bromo-4-nitrobenzene are excellent candidates for both Ullmann and Buchwald-Hartwig couplings.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol

This protocol details the copper-catalyzed synthesis of the target molecule. The use of a ligand such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction.[7]

Reaction Scheme:

Materials:

  • 4-Bromo-1,2-benzenediol (1.0 equiv)

  • 1-Fluoro-4-nitrobenzene (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1,2-benzenediol (1.0 equiv), cesium carbonate (2.0 equiv), copper(I) iodide (0.1 equiv), and TMHD (0.2 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add 1-fluoro-4-nitrobenzene (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Separate the organic layer and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Bromo-2-(4-nitrophenoxy)phenol.

Data Summary Table:

ParameterValue
Reactant 14-Bromo-1,2-benzenediol
Reactant 21-Fluoro-4-nitrobenzene
CatalystCopper(I) iodide (CuI)
LigandTMHD
BaseCesium carbonate (Cs₂CO₃)
SolventDMF
Temperature120-140 °C
Reaction Time12-24 hours
Expected Yield60-80%

Causality Behind Experimental Choices:

  • Cesium Carbonate: A strong inorganic base is required to deprotonate the phenol, forming the phenoxide which is the active nucleophile. Cs₂CO₃ is often used in Ullmann couplings for its high basicity and solubility in polar aprotic solvents.[7]

  • DMF: A high-boiling polar aprotic solvent is necessary to facilitate the dissolution of the reactants and to reach the required reaction temperature.[1][16]

  • TMHD Ligand: This β-diketone ligand accelerates the reaction, allowing for lower reaction temperatures and shorter reaction times compared to traditional Ullmann conditions.[7]

Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol

This protocol outlines the palladium-catalyzed synthesis, which is often more efficient and proceeds under milder conditions than the Ullmann condensation.

Reaction Scheme:

Materials:

  • 4-Bromo-1,2-benzenediol (1.2 equiv)

  • 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • Add 4-bromo-1,2-benzenediol (1.2 equiv), 1-bromo-4-nitrobenzene (1.0 equiv), and potassium phosphate (2.0 equiv).

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Bromo-2-(4-nitrophenoxy)phenol.

Data Summary Table:

ParameterValue
Reactant 14-Bromo-1,2-benzenediol
Reactant 21-Bromo-4-nitrobenzene
CatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
LigandXantphos
BasePotassium phosphate (K₃PO₄)
SolventToluene
Temperature100-110 °C
Reaction Time8-16 hours
Expected Yield75-95%

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ and Xantphos: This combination forms a highly active palladium(0) catalyst. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the crucial C-O reductive elimination step in the catalytic cycle.[10]

  • Potassium Phosphate: A moderately strong base is sufficient to deprotonate the phenol without causing decomposition of base-sensitive functional groups.[10]

  • Toluene: A non-polar aprotic solvent is typically used in Buchwald-Hartwig reactions.[17]

Visualization of Mechanisms and Workflows

Catalytic Cycles

Ullmann_Condensation Figure 1: Proposed Catalytic Cycle for the Ullmann Condensation cluster_legend Legend Cu(I)X Cu(I)X Ar-O-Cu(I) Ar-O-Cu(I) Cu(I)X->Ar-O-Cu(I) + Ar-OH - HX Ar-OH Ar-OH (Phenol) Ar-O-Cu(III)(Ar')X Ar-O-Cu(III)(Ar')X Ar-O-Cu(I)->Ar-O-Cu(III)(Ar')X Oxidative Addition (+ Ar'-X) Ar'-X Ar'-X (Aryl Halide) Ar-O-Ar' Ar-O-Ar' (Diaryl Ether) Ar-O-Cu(III)(Ar')X->Ar-O-Ar' Reductive Elimination Catalyst Catalyst Reactants Reactants Intermediates Intermediates Product Product

Caption: Figure 1: Proposed Catalytic Cycle for the Ullmann Condensation.

Buchwald_Hartwig_Coupling Figure 2: Catalytic Cycle for the Buchwald-Hartwig C-O Coupling cluster_legend Legend L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Oxidative Addition (+ Ar-X) Ar-X Ar-X (Aryl Halide) L-Pd(II)(Ar)(OAr') L-Pd(II)(Ar)(OAr') L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(OAr') + Ar'-OH - HX Ar'-OH Ar'-OH (Phenol) Ar-O-Ar' Ar-O-Ar' (Diaryl Ether) L-Pd(II)(Ar)(OAr')->Ar-O-Ar' Reductive Elimination Ar-O-Ar'->L-Pd(0) Regeneration Catalyst Catalyst Reactants Reactants Intermediates Intermediates Product Product

Caption: Figure 2: Catalytic Cycle for the Buchwald-Hartwig C-O Coupling.

Experimental Workflow

Experimental_Workflow Figure 3: General Experimental Workflow for Catalytic Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh Reactants, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extraction Aqueous Workup/Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Pure Product

Caption: Figure 3: General Experimental Workflow for Catalytic Cross-Coupling.

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. Below are some potential issues and how to address them:

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction was set up under strictly anhydrous and anaerobic conditions. Oxygen can deactivate the catalyst, especially in Buchwald-Hartwig couplings.

    • Catalyst Activity: The palladium or copper source may be of poor quality. Use freshly opened or properly stored catalysts.

    • Base Strength: The base may not be strong enough to deprotonate the phenol. Consider a stronger base, but be mindful of potential side reactions.

  • Formation of Side Products:

    • Homocoupling: Homocoupling of the aryl halide can occur. Optimizing the reaction temperature and catalyst/ligand ratio can minimize this.

    • Hydrodehalogenation: The aryl halide can be reduced. This is often a sign of moisture in the reaction.

  • Difficult Purification:

    • Persistent Catalyst Residues: For palladium-catalyzed reactions, residual palladium can be removed by washing the organic layer with an aqueous solution of a thiol-containing scavenger resin or by treatment with activated carbon. For copper-catalyzed reactions, an ammonia wash can help remove copper salts.[18]

Conclusion

The Ullmann condensation and Buchwald-Hartwig C-O coupling are powerful and reliable methods for the synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol. The choice of method will depend on the specific requirements of the researcher, with the Buchwald-Hartwig reaction generally offering milder conditions and higher yields. The protocols provided herein are robust starting points, and with careful attention to experimental detail, they should enable the successful synthesis of this valuable chemical intermediate.

References

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  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.

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  • ResearchGate. Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes.

  • Benchchem. The Gateway to Advanced Organic Electronics: Applications of 1-Fluoro-4-nitrobenzene in Material Synthesis.

  • Books. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

  • ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.

  • ChemicalBook. 4-BROMO-2-HYDROXYACETOPHENONE synthesis.

  • ChemicalBook. 4-Fluoronitrobenzene synthesis.

  • Wikipedia. 4-Fluoronitrobenzene.

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • Wikipedia. Buchwald–Hartwig amination.

  • Guidechem. What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.

  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

  • Benchchem. Application Notes: 4-Bromo-2-nitrophenol as a Versatile Synthetic Intermediate.

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  • Journal of the Serbian Chemical Society. Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6-((E)-(3- -nitrophenyl)diazenyl)phenol and its anti-hyperglycemia, anticancer and antimicrobial assessment Scientific paper.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • GTI Laboratory Supplies. 1-Fluoro-4-nitrobenzene, 99.9%, for synthesis, Certified® 30g.

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.

  • Organic Chemistry Portal. Ullmann Reaction.

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

  • ACS Publications. Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination.

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

  • PMC. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.

  • Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst.

  • Benchchem. Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol.

  • MDPI. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol

Welcome to the technical support guide for the synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this diaryl ether. We will explore the underlying principles of the synthesis, troubleshoot common experimental challenges, and provide a robust, optimized protocol.

Introduction: The Challenge of Diaryl Ether Synthesis

The synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol involves the formation of a diaryl ether bond, a transformation that is crucial in the construction of numerous pharmaceuticals and complex organic molecules. The most common and historically significant method for this is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] While effective, traditional Ullmann conditions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, leading to side reactions and purification difficulties.[1]

Modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper, significantly improving the scope and efficiency of the reaction.[3] This guide focuses on leveraging these modern approaches to maximize the yield of 4-Bromo-2-(4-nitrophenoxy)phenol.

Section 1: Understanding the Reaction Mechanism

The synthesis of 4-Bromo-2-(4-nitrophenoxy)phenol is best achieved via a copper-catalyzed Ullmann condensation between 4-nitrophenol and an appropriate 4-bromo-2-halophenol (e.g., 2,4-dibromophenol or 4-bromo-2-chlorophenol).

The reaction proceeds through a catalytic cycle initiated by the coordination of a ligand and the phenoxide to a copper(I) salt. This is followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the desired C-O bond and regenerate the active catalyst.

Ullmann Condensation Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants CuX Cu(I)X Cu_Phenoxide L-Cu(I)-OAr' CuX->Cu_Phenoxide + L, Ar'O⁻ Cu_Complex L-Cu(III)(Ar)(OAr')X Cu_Phenoxide->Cu_Complex + ArX (Oxidative Addition) Cu_Complex:s->CuX:w - L Product Ar-O-Ar' Cu_Complex->Product Reductive Elimination Product_out Product Product->Product_out ArOH Ar'OH (4-Nitrophenol) + Base ArOH->Cu_Phenoxide ArX ArX (4-Bromo-2-halophenol) ArX->Cu_Complex caption Fig 1: Ligand-assisted Ullmann diaryl ether synthesis cycle.

Caption: Fig 1: Ligand-assisted Ullmann diaryl ether synthesis cycle.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is critically low or I see no product formation. What are the primary factors to investigate?

Low or no yield is often traceable to a few critical factors. A systematic check is the most effective troubleshooting approach.

Answer:

  • Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is generally less active. Ensure your reaction vessel was thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.[4]

  • Reagent Purity: The presence of water can protonate the 4-nitrophenoxide, quenching the nucleophile. Ensure your solvent is anhydrous and that the 4-nitrophenol and base are dry. High-purity 4-nitrophenol is recommended.[5]

  • Base Strength & Solubility: The base must be strong enough to deprotonate 4-nitrophenol (pKa ~7.1) but not so strong as to cause side reactions. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as it is more soluble in organic solvents, leading to a higher concentration of the active phenoxide nucleophile.[3]

  • Catalyst and Ligand Activity: Ensure your copper source (e.g., CuI) and ligand are not degraded. If using a novel ligand, its efficacy may need to be validated. For this specific synthesis, a proven ligand like N,N'-dimethylethylenediamine (DMEDA) or N,N-dimethylglycine is a reliable starting point.[4][6]

Troubleshooting_Workflow start Low / No Yield check_atmosphere Verify Inert Atmosphere (N₂ or Ar) start->check_atmosphere check_reagents Check Reagent Purity (Anhydrous Solvent, Dry Reagents) check_atmosphere->check_reagents [ OK ] check_base Evaluate Base (Strength & Solubility - Try Cs₂CO₃) check_reagents->check_base [ OK ] check_catalyst Assess Catalyst/Ligand (Age, Purity, Proven System) check_base->check_catalyst [ OK ] optimize_temp Optimize Temperature (Incrementally increase) check_catalyst->optimize_temp [ OK ] success Yield Improved optimize_temp->success

Caption: Fig 2: A systematic workflow for troubleshooting low-yield reactions.

Q2: My reaction stalls, leaving significant amounts of starting material. How can I drive the reaction to completion?

Answer:

Stalled reactions indicate that the catalytic cycle is either too slow or has stopped.

  • Increase Temperature: While modern Ullmann reactions are milder, they often still require elevated temperatures, typically in the range of 100-140 °C.[2][3] If your reaction is stalling at 110 °C, consider a controlled, incremental increase to 120 °C or 130 °C while monitoring by TLC or LC-MS.

  • Increase Catalyst/Ligand Loading: While aiming for catalytic amounts, a stalled reaction might benefit from a modest increase in the catalyst and ligand loading. Try increasing from 10 mol% CuI to 15 mol% and adjust the ligand stoichiometry accordingly (typically a 1:1 or 1:2 ratio of Cu:Ligand).

  • Solvent Choice: The solvent affects both the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard.[1] If solubility is an issue, switching from a less polar solvent like toluene or dioxane to DMF could improve results.

Q3: I'm observing significant side products, such as symmetrical biaryl ethers or dehalogenated starting material. How can these be minimized?

Answer:

Side product formation points to competing reaction pathways.

  • Homocoupling (Biaryl Ether Formation): This occurs when the phenoxide couples with itself or the aryl halide couples with itself. This is often a sign of excessive temperature or an inefficient catalyst system. Using a chelating ligand like DMEDA can stabilize the copper intermediates, favoring the desired cross-coupling pathway over homocoupling.[4]

  • Dehalogenation: The loss of the halogen from the 4-bromo-2-halophenol without coupling can be promoted by certain bases or impurities. Ensure your base is non-nucleophilic (carbonates are good choices) and that the reaction is run under strictly anhydrous and anaerobic conditions.

  • Stoichiometry: A slight excess of one reactant can sometimes push the equilibrium towards the product and minimize self-coupling of the limiting reagent. Experiment with using a slight excess (1.1-1.2 equivalents) of the more accessible starting material, typically the 4-nitrophenol.

Q4: How do I purify the final product effectively?

Answer:

Purification can be challenging due to the similar polarities of the product and unreacted starting materials.

  • Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help remove unreacted acidic phenols (4-nitrophenol and 4-bromo-2-halophenol). Be cautious, as your product is also a phenol and may have some solubility in a basic aqueous phase. A subsequent wash with brine will help remove residual water.[2]

  • Column Chromatography: Silica gel chromatography is the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, will allow for the separation of less polar impurities, the product, and more polar starting materials. Monitoring with TLC is crucial to identify the correct fractions.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexane) can significantly enhance purity.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended starting materials for this synthesis?

The most logical and effective pathway is the coupling of 4-nitrophenol with 2,4-dibromophenol . In this case, the bromine atom at the 2-position (ortho to the hydroxyl group) is more sterically accessible and electronically activated for the Ullmann coupling, reacting preferentially over the bromine at the 4-position.

Synthetic_Route R1 4-Nitrophenol plus + R2 2,4-Dibromophenol arrow CuI, Ligand Base, Solvent, Δ P 4-Bromo-2-(4-nitrophenoxy)phenol arrow->P

Caption: Fig 3: Proposed synthetic route for 4-Bromo-2-(4-nitrophenoxy)phenol.

FAQ 2: What are typical reaction conditions?

  • Temperature: 110-140 °C[2]

  • Reaction Time: 12-24 hours, monitored by TLC or LC-MS for completion[2]

  • Atmosphere: Inert (Nitrogen or Argon)

FAQ 3: Are there alternatives to the Ullmann condensation?

Yes, the Buchwald-Hartwig amination has been adapted for C-O bond formation. This palladium-catalyzed reaction often uses different ligands (e.g., phosphine-based) and can sometimes proceed under even milder conditions. However, the copper-catalyzed Ullmann reaction remains a robust and cost-effective method for diaryl ether synthesis.

FAQ 4: What are the key safety precautions?

  • Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aryl halides and polar aprotic solvents like DMF and DMSO can be toxic. Avoid inhalation and skin contact.

  • Reactions at high temperatures should be conducted behind a blast shield.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating modern best practices.

Materials:

  • 2,4-Dibromophenol (1.0 eq)

  • 4-Nitrophenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromophenol (1.0 eq), 4-nitrophenol (1.2 eq), Cesium Carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).

  • Seal the flask with a septum. Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe to create a ~0.5 M solution with respect to the 2,4-dibromophenol.

  • Add N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress every 4-6 hours using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove insoluble salts and the catalyst. Wash the Celite pad with additional Ethyl Acetate.

  • Combine the organic filtrates and wash sequentially with 1M NaOH (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to yield the pure 4-Bromo-2-(4-nitrophenoxy)phenol.

Section 5: Data Summary Tables

Table 1: Comparison of Common Copper Catalyst Systems

Component Example(s) Role & Considerations
Copper Source CuI, Cu₂O, Cu(OTf)₂, Cu(acac)₂ Cu(I) salts are generally preferred as they are the active catalytic species. CuI is inexpensive and effective.[4]
Ligand DMEDA, N,N-Dimethylglycine, 1,10-Phenanthroline Solubilizes and stabilizes the copper catalyst, accelerates the reaction, and allows for lower temperatures.[6]

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Deprotonates the phenol to form the active nucleophile. Cs₂CO₃ is often the most effective due to its high solubility.[3] |

Table 2: Guide to Solvent and Base Selection

Solvent Boiling Point (°C) Base Compatibility Notes
Toluene 111 Good with Cs₂CO₃, K₃PO₄ Less polar; good for initial trials.
1,4-Dioxane 101 Good with Cs₂CO₃, K₃PO₄ Good general-purpose solvent.
DMF 153 Excellent with all bases High boiling point, excellent solvating power, but can be difficult to remove.[1]

| DMSO | 189 | Excellent with all bases | Very high boiling point, excellent solvating power, but can promote side reactions at high temperatures.[3] |

References
  • ChemicalBook. (n.d.). 4-Bromo-2-nitrophenol synthesis.
  • BenchChem. (2025). Application Notes: 4-Bromo-2-nitrophenol as a Versatile Synthetic Intermediate.
  • SIELC Technologies. (2018, May 16). 4-Bromo-2-(4-nitrophenoxy)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Rao, K. R., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
  • MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • PubMed. (1979). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Bromo-2-(4-nitrophenoxy)phenol

Welcome to the Technical Support Center for 4-Bromo-2-(4-nitrophenoxy)phenol . This compound is a highly hydrophobic diphenyl ether derivative featuring a halogenated phenol ring and a nitrated aromatic ring.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Bromo-2-(4-nitrophenoxy)phenol . This compound is a highly hydrophobic diphenyl ether derivative featuring a halogenated phenol ring and a nitrated aromatic ring. While these functional groups make it a valuable structural motif in drug discovery and chemical synthesis, they also severely restrict its aqueous solubility.

This guide is designed for researchers, scientists, and formulation professionals. It provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to overcome solubility barriers in biological and chemical assays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-Bromo-2-(4-nitrophenoxy)phenol immediately precipitate when added to my aqueous assay buffer?

Causality & Mechanism: Precipitation is driven by the thermodynamic unfavorability of solvating the compound's highly lipophilic diphenyl ether core. When introduced to water, the hydrophobic bulk forces water molecules to form a highly ordered, ice-like clathrate cage around the drug, resulting in a massive decrease in entropy. To minimize this thermodynamically unstable state, the compound's aromatic rings self-aggregate via π−π stacking and hydrophobic interactions, rapidly crashing out of solution.

Solution: You must alter the solvent environment to lower the dielectric constant (using co-solvents) or encapsulate the hydrophobic core (using host-guest complexation) before introducing it to the bulk aqueous phase.

Q2: I am running a cell-based assay. What is the optimal co-solvent strategy without causing solvent-induced cytotoxicity?

Strategy: Dimethyl Sulfoxide (DMSO) is the gold standard co-solvent due to its amphiphilic nature. However, high concentrations of DMSO disrupt cell membranes and denature proteins, leading to false-positive toxicity[1].

Causality: If you dilute your compound directly from a high-concentration DMSO stock into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded, causing "solvent crash-out." To prevent this, you must perform serial dilutions in 100% DMSO first, and then transfer a constant, minimal volume to your aqueous media[1]. For most mammalian cell lines, the final DMSO concentration must not exceed 0.1% to 0.5%[2].

Q3: DMSO is interfering with my biochemical assay. How can I achieve aqueous solubility without organic solvents?

Strategy: Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity[3].

Causality: The hydrophobic diphenyl ether core of 4-Bromo-2-(4-nitrophenoxy)phenol spontaneously enters the HP- β -CD cavity via non-covalent interactions (van der Waals forces and hydrophobic shielding). This forms a water-soluble "inclusion complex"[4]. Because the exterior of the cyclodextrin is heavily hydroxylated, the entire complex dissolves readily in water, masking the drug's hydrophobicity without altering its intrinsic pharmacological properties[3].

Q4: Can I use pH adjustment or biobased hydrotropes for large-scale extraction or formulation?

Strategy: Yes. The phenolic hydroxyl group on the molecule is weakly acidic. Adjusting the aqueous buffer to a pH > 8.5 (using NaOH or basic buffers) will deprotonate the phenol to a phenoxide ion, drastically increasing its polarity and aqueous solubility. Alternatively, biobased hydrotropes like γ -valerolactone (GVL) have been shown to enhance the solubility of hydrophobic phenolic compounds by up to 237-fold through water-mediated aggregation[5].

Part 2: Data Presentation & Solubilization Limits

Table 1: Maximum Tolerated DMSO Concentrations by Assay Type

To maintain scientific integrity and prevent solvent artifacts, adhere to these empirically validated DMSO limits[1][2].

Assay TypeRecommended Max DMSO Final Conc.Physiological Impact if Exceeded
Mammalian Cell Culture (Long-term) 0.1% (v/v)Membrane permeabilization, altered gene expression, apoptosis.
Mammalian Cell Culture (Short-term) 0.5% (v/v)Cytoskeletal disruption, receptor conformation changes.
Zebrafish Embryo Toxicity (zFET) 1.0% (v/v)Developmental malformations, lethality.
Biochemical / Enzymatic Assays 1.0% - 5.0% (v/v)Enzyme denaturation, disruption of protein-protein interactions.
Table 2: Comparison of Solubilization Strategies for 4-Bromo-2-(4-nitrophenoxy)phenol
StrategyMechanism of ActionBest ApplicationLimitations
DMSO Co-solvent Lowers dielectric constant of mediaHigh-throughput screening, in vitro cell assaysCytotoxicity at >0.5%; risk of precipitation upon dilution.
HP- β -CD Complexation Encapsulates hydrophobic coreIn vivo dosing, sensitive cell assaysRequires preparation time; complex binding kinetics may alter free drug Cmax​ .
Alkaline pH (>8.5) Deprotonates phenolic -OHChemical extractions, formulationsUnsuitable for physiological pH (7.4) assays.
Hydrotropes (e.g., GVL) Water-mediated solute aggregationGreen chemistry, large-scale extractionHigh concentrations of hydrotrope required[5].

Part 3: Visualizations of Workflows and Mechanisms

G Start Compound Precipitation in Aqueous Media CheckAssay Is the assay cell-based or biochemical/chemical? Start->CheckAssay CellBased Cell-Based Assay CheckAssay->CellBased Biochemical Biochemical / Formulation CheckAssay->Biochemical DMSO Use DMSO Co-solvent (Max 0.1% - 0.5%) CellBased->DMSO Cyclo Use HP-β-CD Inclusion Complex CellBased->Cyclo Biochemical->Cyclo Hydrotrope Use Biobased Hydrotropes (e.g., GVL) or pH > 8.5 Biochemical->Hydrotrope

Workflow for resolving 4-Bromo-2-(4-nitrophenoxy)phenol precipitation.

Mechanism Drug Hydrophobic Drug (4-Bromo-2-(4-nitrophenoxy)phenol) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Bio Enhanced Bioavailability & Assay Stability Complex->Bio Aqueous Dissolution

Mechanism of HP-β-CD inclusion complexation for solubility enhancement.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Serial Dilution in 100% DMSO to Prevent Aqueous Precipitation

This protocol ensures that the final DMSO concentration remains constant across all dose-response wells, preventing solvent-induced artifacts.[1]

  • Stock Preparation: Dissolve 4-Bromo-2-(4-nitrophenoxy)phenol powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes.

    • Self-Validation Step: Inspect the tube against a light source. If any particulate matter remains, the compound has not fully dissolved. Warm to 37°C and re-sonicate.

  • Intermediate Serial Dilution: Label a series of microcentrifuge tubes. Add 50 µL of 100% DMSO to tubes 2 through N.

  • Transfer 50 µL of the 10 mM stock into tube 2. Pipette up and down 10 times to mix. Repeat this 1:2 or 1:10 dilution across the series using 100% DMSO.

  • Aqueous Transfer: Prepare your final assay plate containing the aqueous media. Transfer exactly 1 µL of each DMSO intermediate into 999 µL of aqueous media (yielding a 0.1% final DMSO concentration).

    • Self-Validation Step: Immediately observe the aqueous wells under a microscope (10x or 20x objective). If you see micro-crystals or cloudiness, the compound has exceeded its kinetic solubility limit. You must switch to Protocol B.

Protocol B: Preparation of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Inclusion Complexes

Use this method when DMSO is poorly tolerated or when true aqueous solubility is required for in vivo dosing.[3][4]

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in molecular biology grade water or PBS. Stir until completely clear.

  • Compound Addition: Weigh the required amount of 4-Bromo-2-(4-nitrophenoxy)phenol to achieve your target molarity (typically a 1:1 or 1:2 drug-to-cyclodextrin molar ratio works best).

  • Complexation: Add the compound powder directly into the stirring HP- β -CD solution. Do not dissolve the compound in organic solvent first.

  • Equilibration: Protect the flask from light and stir continuously at room temperature for 24 to 48 hours. The mechanical energy and time are required for the hydrophobic drug to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, precipitated drug.

    • Self-Validation Step: Analyze the filtrate via HPLC or UV-Vis spectroscopy (compared against a standard curve generated in organic solvent) to quantify the exact concentration of the solubilized inclusion complex.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC (nih.gov).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI (mdpi.com).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem (benchchem.com).
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - ResearchGate (researchgate.net).
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes - ACS Publications (acs.org).

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Optimizing Recrystallization for High-Purity 4-Bromo-2-(4-nitrophenoxy)phenol

Welcome to the technical support center for the purification of 4-Bromo-2-(4-nitrophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who require this intermediate at th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Bromo-2-(4-nitrophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who require this intermediate at the highest possible purity. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic and troubleshooting frameworks necessary to master its crystallization.

The purity of an intermediate like 4-Bromo-2-(4-nitrophenoxy)phenol is paramount, as impurities can lead to downstream reaction failures, introduce toxicological risks in drug candidates, and complicate structural elucidation. This document provides a self-validating system for developing a robust recrystallization protocol, grounded in established physicochemical principles.

Part 1: Foundational Analysis - Understanding Your System

Before any successful purification, you must understand the molecule's characteristics and the likely impurities you need to remove. Specific experimental data for 4-Bromo-2-(4-nitrophenoxy)phenol is not widely published; therefore, we will proceed based on expert analysis of its structure and likely synthetic routes.

Structural & Physicochemical Profile:

4-Bromo-2-(4-nitrophenoxy)phenol is a moderately large, polar molecule. Key features include:

  • Two Aromatic Rings: Contribute to significant van der Waals interactions, favoring solubility in organic solvents.

  • Phenolic Hydroxyl (-OH) Group: A polar, acidic group capable of hydrogen bonding.

  • Ether Linkage (-O-): Adds some polarity.

  • Nitro Group (-NO2) & Bromo-substituent (-Br): Both are strongly electron-withdrawing, increasing the molecule's polarity and potential for dipole-dipole interactions.

This combination suggests the compound will be sparingly soluble in non-polar solvents (e.g., hexanes, heptane), moderately to highly soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), and likely insoluble in water.

Probable Impurities:

The most common synthesis for this diaryl ether is a variation of the Williamson ether synthesis. This involves reacting an alkali salt of a phenol with an activated aryl halide. Therefore, the most probable impurities are unreacted starting materials:

  • 4-Bromo-2-nitrophenol: A key potential precursor. It is a yellow to brown crystalline solid with limited water solubility but is soluble in many organic solvents.[1]

  • p-Nitrophenol: Another potential precursor.

  • Regioisomers: Depending on the synthetic strategy, isomeric ether products could form.

  • Solvent Residues: Trapped solvent from the preceding synthetic step.

The goal of recrystallization is to find a solvent system where the target compound has high solubility at an elevated temperature but low solubility at a low temperature, while impurities remain in solution (or are insoluble in the hot solvent).

Part 2: The Recrystallization Workflow - A Protocol for Optimization

A successful recrystallization is not a single event but a process of methodical optimization. The following workflow is designed to guide you from solvent selection to obtaining high-purity crystals.

Diagram: General Recrystallization Workflow

G cluster_prep Preparation cluster_proc Execution cluster_iso Isolation & Analysis SolventScreen 1. Solvent Screening SelectSolvent 2. Select Optimal Solvent(s) SolventScreen->SelectSolvent Dissolve 3. Dissolve Crude Product in Minimum Hot Solvent SelectSolvent->Dissolve Filter 4. Hot Filtration (Optional) (Removes Insoluble Impurities) Dissolve->Filter Cool 5. Slow Cooling to Room Temperature Filter->Cool IceBath 6. Induce Further Crystallization (Ice Bath) Cool->IceBath Collect 7. Collect Crystals (Vacuum Filtration) IceBath->Collect Wash 8. Wash with Cold Solvent Collect->Wash Dry 9. Dry Crystals Wash->Dry Analyze 10. Purity & Yield Analysis (MP, HPLC, NMR) Dry->Analyze G Start Compound has 'Oiled Out' Reheat 1. Re-heat solution until homogeneous Start->Reheat AddSolvent 2. Add more solvent (10-20% volume increase) Reheat->AddSolvent SlowCool 3. Cool very slowly. Consider insulating flask. AddSolvent->SlowCool CheckCrystals Crystals forming? SlowCool->CheckCrystals Success Success! Proceed to isolation. CheckCrystals->Success Yes Induce 4. Induce nucleation: - Scratch inner surface - Add seed crystal CheckCrystals->Induce No Induce->Success If successful Reassess Re-evaluate solvent system. Consider a solvent pair. Induce->Reassess If still fails

Caption: Decision workflow for troubleshooting when a compound oils out.

Q2: My crystal yield is very low. How can I improve it?

A2: Low yield is typically caused by using too much solvent, cooling for too short a time, or washing with solvent that is not cold enough.

  • Reduce Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. You can try to evaporate some of the solvent from your filtrate and cool it again to recover a "second crop" of crystals, though these may be less pure.

  • Increase Cooling Time: Ensure the solution is cooled in an ice bath for an adequate amount of time (30-60 minutes) to allow for maximum precipitation.

  • Use Ice-Cold Washing Solvent: Always use solvent that has been pre-chilled in the same ice bath to wash the crystals during filtration.

  • Consider a Solvent Pair: If your compound has moderate solubility even in a cold solvent, switching to a two-solvent (or "solvent-pair") system may be necessary. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "bad" hot solvent (in which the compound is insoluble but is miscible with the good solvent) until the solution turns cloudy. Add a drop or two of the "good" solvent to clarify, then cool. [2]

Q3: I performed the recrystallization, but the purity didn't improve significantly according to my HPLC/Melting Point analysis. What happened?

A3: This indicates that the chosen solvent system is not effective at separating the impurity from your target compound.

  • Similar Solubility Profiles: The impurity and your product may have very similar solubility characteristics in the chosen solvent. You must find a solvent that dissolves one much better than the other. Re-visit the solvent screening step with a wider variety of solvent classes.

  • Inclusion: The impurity may have been incorporated into the crystal lattice of your product. This happens when cooling is too rapid or when the impurity is structurally very similar to the product. Slower cooling rates are essential to prevent this.

  • Solid Impurity: The impurity may be an insoluble solid that was not removed by hot filtration. Always check for and filter out any solids that do not dissolve in the hot solvent.

Q4: No crystals are forming, even after cooling in an ice bath.

A4: This is a common problem of supersaturation where crystal nucleation has not initiated.

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for nucleation. [3]* Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This provides a template for further crystal growth.

  • Reduce Solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration, then attempt to cool it again.

  • Add an Anti-Solvent: Add a few drops of a "bad" solvent (anti-solvent) in which your compound is insoluble. This can shock the system and induce precipitation.

Part 4: Assessing Purity - The Definition of Success

Recrystallization is incomplete without a quantitative assessment of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Compare the melting point of your recrystallized product to the crude material. A significant sharpening of the range indicates successful purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for assessing the purity of non-volatile compounds like this one. [4]A reversed-phase HPLC (RP-HPLC) method, likely with a C18 column and a mobile phase of acetonitrile and water, can provide excellent resolution. [5][6]Purity is determined by comparing the peak area of the main product to the total area of all peaks in the chromatogram.

Table 2: Typical RP-HPLC Conditions for Purity Analysis

Parameter Suggested Condition Rationale
Column C18, 3-5 µm particle size Standard for resolving moderately polar aromatic compounds.
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid Provides good peak shape and is MS-compatible. [5]
Detection UV, at a wavelength of high absorbance for the nitro-aromatic system (e.g., 280-320 nm) The nitro and aromatic groups provide strong UV chromophores for high sensitivity.
Column Temp. 30-40 °C Ensures reproducible retention times.

| Sample Prep. | Dissolve ~1 mg/mL in mobile phase; filter through 0.45 µm filter. [4]| Prevents column blockage and ensures accurate injection. |

References

  • SIELC Technologies. (2018, May 16). Separation of 4-Bromo-2-(4-nitrophenoxy)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 4-Bromo-2-(4-nitrophenoxy)phenol vs 4-Chloro-2-(4-nitrophenoxy)phenol in Cross-Coupling Applications

Executive Summary In the synthesis of complex pharmaceutical intermediates and agrochemicals, halogenated diaryl ethers such as 4-Bromo-2-(4-nitrophenoxy)phenol and 4-Chloro-2-(4-nitrophenoxy)phenol serve as critical str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates and agrochemicals, halogenated diaryl ethers such as 4-Bromo-2-(4-nitrophenoxy)phenol and 4-Chloro-2-(4-nitrophenoxy)phenol serve as critical structural building blocks. Both compounds share an identical core—a phenol ring substituted at the ortho-position with a 4-nitrophenoxy group—differing only by the identity of the halogen atom at the para-position.

This single atomic substitution fundamentally alters their reactivity profile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides an objective, data-driven comparison of their thermodynamic properties, catalytic requirements, and practical laboratory workflows to aid researchers in selecting the optimal substrate for their synthetic campaigns.

Structural & Thermodynamic Fundamentals

The intrinsic reactivity of these aryl halides is governed by the strength of the carbon-halogen (C-X) bond, which dictates the efficiency of the rate-limiting oxidative addition step in the palladium catalytic cycle.

In both compounds, the central phenol ring is highly electron-rich due to the resonance-donating effects of both the C1-hydroxyl group and the C2-ether oxygen. While electron-rich arenes generally decelerate the oxidative addition of palladium into the C-X bond, the thermodynamic differences between bromine and chlorine dictate the synthetic outcome:

  • The Aryl Bromide: The C-Br bond has a Bond Dissociation Energy (BDE) of approximately 81 kcal/mol[1]. This relatively low energy barrier ensures that 4-Bromo-2-(4-nitrophenoxy)phenol readily undergoes oxidative addition under mild conditions, even with standard catalyst systems.

  • The Aryl Chloride: The C-Cl bond is significantly stronger, with a BDE of approximately 96 kcal/mol[1]. The combination of an electron-rich aromatic ring and this robust C-Cl bond creates a severe kinetic barrier. Overcoming this requires specialized, electron-rich, and sterically bulky ligands to force the formation of a highly reactive, monoligated Pd(0)L active species[2].

Quantitative Data & Performance Comparison

The following table summarizes the divergent catalytic requirements and reaction parameters for achieving >90% conversion in a standard Suzuki-Miyaura cross-coupling workflow.

Parameter4-Bromo-2-(4-nitrophenoxy)phenol4-Chloro-2-(4-nitrophenoxy)phenol
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Relative Reactivity HighLow to Moderate
Typical Pd Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Required Ligands Standard (PPh₃, dppf)Bulky, Electron-rich (XPhos, SPhos)
Optimal Base K₂CO₃, Na₂CO₃K₃PO₄, t-BuONa
Typical Temperature 60 - 80 °C100 - 110 °C
Reaction Time 2 - 6 hours12 - 24 hours
Cost-Efficiency at Scale Lower (Bromides are more expensive)Higher (Chlorides are cheaper)

Mechanistic Pathway

The diagram below illustrates the palladium-catalyzed cross-coupling cycle, highlighting the critical oxidative addition step where the 15 kcal/mol BDE difference between the bromo- and chloro-derivatives manifests.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_X Pd(II)(Ar)(X)Lₙ Oxidative Addition Complex Pd0->PdII_X Oxidative Addition C-Br: Fast (~81 kcal/mol) C-Cl: Slow (~96 kcal/mol) PdII_Ar Pd(II)(Ar)(Ar')Lₙ Transmetalation Complex PdII_X->PdII_Ar Transmetalation (Boronic Acid / Base) PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' Coupled Product PdII_Ar->Product Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe self-validating systems for the Suzuki-Miyaura coupling of both substrates with a standard arylboronic acid. The causality behind each reagent choice is explicitly detailed.

Protocol A: Coupling of 4-Bromo-2-(4-nitrophenoxy)phenol

Objective: Rapid C-C bond formation utilizing cost-effective, standard catalysis for SAR screening.

  • Reagent Charging: In a rigorously dried Schlenk flask, add 4-Bromo-2-(4-nitrophenoxy)phenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild base sufficient for activating the boronic acid toward transmetalation without degrading the base-sensitive nitrophenoxy ether linkage.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2 mol%).

    • Causality: The bidentate dppf ligand provides a stable Pd(II) intermediate. The weak 81 kcal/mol C-Br bond does not require highly electron-rich ligands to achieve oxidative addition.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species. Water is essential to dissolve the inorganic base and generate the reactive boronate complex.

  • Reaction Execution: Heat the mixture to 80 °C for 4-6 hours. Monitor conversion via LC-MS to validate the consumption of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Coupling of 4-Chloro-2-(4-nitrophenoxy)phenol

Objective: Overcoming the high C-Cl activation barrier using advanced ligand design for scalable, cost-efficient synthesis.

  • Reagent Charging: In a dried Schlenk flask, add 4-Chloro-2-(4-nitrophenoxy)phenol (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Causality: A stronger base (K₃PO₄) and excess boronic acid are required because the sterically hindered catalytic pocket (created by the bulky ligand) slows down transmetalation, increasing the risk of competitive protodeboronation.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

    • Causality: Pd₂(dba)₃ serves as a Pd(0) precursor. XPhos, a bulky, electron-rich biaryl phosphine, enforces the formation of a highly reactive monoligated Pd(0)-XPhos species. The increased electron density facilitates insertion into the robust 96 kcal/mol C-Cl bond, while the steric bulk accelerates the final reductive elimination step[2].

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O. Degas via sparging with Argon for 15 minutes.

    • Causality: Toluene allows for higher reflux temperatures compared to standard ethereal solvents, providing the thermal energy needed for the reaction.

  • Reaction Execution: Heat to 100-110 °C for 12-16 hours. Monitor via LC-MS.

  • Workup: Perform a standard biphasic extraction (EtOAc/Water), concentrate the organic layer, and isolate the product via chromatography.

Strategic Recommendations

For early-stage drug discovery and rapid library synthesis, 4-Bromo-2-(4-nitrophenoxy)phenol is the superior choice due to its high reactivity, shorter reaction times, and compatibility with inexpensive catalysts. However, for late-stage process development and ton-scale manufacturing, 4-Chloro-2-(4-nitrophenoxy)phenol becomes highly attractive. Despite requiring advanced ligands (like XPhos) and harsher conditions, the significantly lower cost of aryl chlorides makes them the industry standard for large-scale commercialization.

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-Bromo-2-(4-nitrophenoxy)phenol

Executive Summary The structural characterization of halogenated diaryl ethers, such as 4-Bromo-2-(4-nitrophenoxy)phenol , is a critical analytical requirement in both environmental monitoring and pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated diaryl ethers, such as 4-Bromo-2-(4-nitrophenoxy)phenol , is a critical analytical requirement in both environmental monitoring and pharmaceutical development. As a compound featuring a highly electronegative nitro group, a distinctive bromine isotope signature, and a cleavable ether linkage, it presents unique ionization behaviors.

This guide provides an objective, data-backed comparison between Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind their fragmentation patterns, researchers can select the optimal technique for trace quantification versus structural elucidation.

Structural Profiling & Ionization Causality

To design a robust mass spectrometry method, we must first analyze the molecule's structural electronics:

  • The Phenolic Hydroxyl (-OH): Highly acidic due to the electron-withdrawing nature of the adjacent bromine and the para-substituted nitrophenoxy ring. This makes the molecule an excellent candidate for deprotonation in ESI negative mode.

  • The Diaryl Ether Linkage (-O-): Susceptible to cleavage during Collision-Induced Dissociation (CID) or hard ionization. The charge distribution post-cleavage is dictated by the electron affinity of the resulting fragments1[1].

  • The Bromine Atom: Naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. Any ion retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da, serving as a vital diagnostic filter for halogenated transformation products2[2].

ESI-MS/MS (Soft Ionization) vs. GC-EI-MS (Hard Ionization)

In ESI(-) , the soft ionization preserves the intact deprotonated molecule [M−H]− . Upon CID, the energy is selectively deposited, leading to predictable rearrangements. Conversely, EI (70 eV) strips an electron to form a radical cation M+∙ . The massive excess of internal energy forces immediate, extensive fragmentation of the ether bond before the ion even exits the source3[3].

Comparative Fragmentation Analysis

Data Presentation: Diagnostic Ions

The table below summarizes the quantitative fragmentation data, highlighting the mechanistic causality behind the observed mass-to-charge (m/z) ratios.

TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Relative AbundanceStructural Assignment & Causality
ESI-MS/MS (-) 308 / 310 (1:1 Doublet)138 High4-Nitrophenoxide anion: Ether cleavage. The negative charge is strictly retained by the nitro-ring due to high electron affinity.
262 / 264 Medium [M−H−NO2​]− : Loss of the neutral nitro group (46 Da). Retains the Br isotope pattern.
278 / 280 Low [M−H−NO]− : Rearrangement and loss of nitric oxide (30 Da).
GC-EI-MS (+) 309 / 311 (1:1 Doublet)263 / 265 High [M−NO2​]+ : Alpha-cleavage of the nitro radical from the molecular ion.
171 / 173 Medium4-Bromo-2-hydroxyphenyl cation: Ether cleavage where the charge is retained on the brominated ring.
138 Medium4-Nitrophenoxy cation: Ether cleavage where the charge is retained on the nitro ring.
Pathway Visualization

ESI_Fragmentation Precursor [M-H]⁻ Precursor m/z 308 / 310 CID Collision-Induced Dissociation (Argon, 15-35 eV) Precursor->CID Frag1 4-Nitrophenoxide m/z 138 CID->Frag1 Ether Cleavage Frag2 [M-H-NO₂]⁻ m/z 262 / 264 CID->Frag2 -46 Da Frag3 [M-H-NO]⁻ m/z 278 / 280 CID->Frag3 -30 Da

ESI-MS/MS Negative Mode Fragmentation Pathway of 4-Bromo-2-(4-nitrophenoxy)phenol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that prove the analytical run was successful, regardless of the target analyte's final concentration4[4].

Workflow Sample Sample Prep & QC Spiking LC RP-HPLC (NH₄OAc/MeOH) Sample->LC GC Derivatization & GC Separation Sample->GC ESI ESI(-) MS/MS Soft Ionization LC->ESI EI EI-MS (70 eV) Hard Ionization GC->EI

Parallel Analytical Workflows: LC-ESI-MS/MS vs. GC-EI-MS for Diaryl Ether Characterization.

Protocol A: LC-ESI-MS/MS (Optimal for Trace Quantification)

Rationale: ESI(-) provides superior sensitivity for phenolic compounds. Using Multiple Reaction Monitoring (MRM) filters out matrix noise, making this ideal for biological or environmental extracts.

  • Sample Preparation & Internal Standard: Reconstitute the sample in 50:50 Methanol:Water. Spike with 10 ng/mL of 13C6​ -4-nitrophenol.

    • Self-Validation Check: The recovery of the 13C6​ isotope corrects for matrix-induced ion suppression in the ESI source. If the IS area drops below 50% of the solvent standard, the sample must be diluted and re-injected.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Use a mobile phase of 10 mM Ammonium Acetate in Water (A) and Methanol (B).

    • Causality: Ammonium acetate is chosen over formic acid. Formic acid suppresses the deprotonation of phenols, whereas the acetate buffer maintains a slightly basic microenvironment in the droplet, maximizing [M−H]− yield.

  • Source Parameters: Set Capillary Voltage to -2.5 kV, Desolvation Temperature to 450°C, and Desolvation Gas to 800 L/h.

  • MRM Acquisition: Isolate m/z 308 (Q1) m/z 138 (Q3) at a Collision Energy of 25 eV. Monitor the qualifier transition m/z 310 m/z 138 to verify the bromine isotope ratio.

Protocol B: GC-EI-MS (Optimal for Structural Elucidation/Library Matching)

Rationale: EI provides a highly reproducible, library-searchable fingerprint. However, the free phenol group causes peak tailing; therefore, derivatization is mandatory.

  • Derivatization & Surrogate Spiking: Extract the sample into Hexane. Add 2-Fluorophenol as a surrogate standard. Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • Self-Validation Check: 2-Fluorophenol must appear as a sharp, silylated peak. If it is absent or tailing, the derivatization reaction was quenched (likely by moisture), invalidating the run.

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Ramp the oven from 80°C to 300°C at 15°C/min.

    • Causality: Silylation converts the polar -OH to a Trimethylsilyl (TMS) ether, drastically lowering the boiling point and preventing adsorption on the glass inlet liner.

  • Tuning & Acquisition: Perform a daily tune using DFTPP to ensure the quadrupole resolves masses accurately across the 50-400 m/z range. Acquire data in Full Scan mode (70 eV).

References

  • Fragmentation Pathways of Diphenyl Ether Radical Cations, Intern
  • A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers, Rapid Communic
  • Synthesis and Characterization of Bromophenol Glucuronide and Sulfate Conjugates for Their Direct LC-MS/MS Quantific
  • A new advance in the potential exposure to “old” and “new” halogenated flame retardants in the atmospheric environments, Environmental Pollution.

Sources

Validation

Benchmarking the Efficacy of 4-Bromo-2-(4-nitrophenoxy)phenol in Suzuki Coupling Reactions

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern drug discovery and materials science[1]. However, the direct arylation of unprotected bromophenols r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern drug discovery and materials science[1]. However, the direct arylation of unprotected bromophenols remains a persistent synthetic challenge. Under the basic conditions required for transmetalation, the phenol is deprotonated to a phenoxide, which severely deactivates the aryl halide toward palladium insertion[2].

This guide provides an in-depth technical comparison of 4-Bromo-2-(4-nitrophenoxy)phenol against standard alternatives like 4-bromophenol and 4-bromo-2-methoxyphenol. By analyzing the unique push-pull electronic environment created by the 4-nitrophenoxy substituent, we benchmark its superior efficacy and provide a self-validating protocol for achieving high-yield biaryl ether synthesis.

Mechanistic Causality: Overcoming the Phenoxide Penalty

To understand why 4-Bromo-2-(4-nitrophenoxy)phenol outperforms simpler analogs, one must analyze the causality behind the rate-determining step of the Suzuki catalytic cycle: oxidative addition [3].

  • The 4-Bromophenol Problem: When simple 4-bromophenol is subjected to basic Suzuki conditions (e.g., K₃PO₄ or Na₂CO₃), it forms a phenoxide anion. The negatively charged oxygen is a powerful electron-donating group via resonance. Because the oxygen is para to the bromine atom, it floods the C-Br bond with electron density. This makes the carbon highly nucleophilic, drastically raising the activation energy required for the electron-rich Pd(0) catalyst to insert into the bond[2].

  • The 4-Nitrophenoxy Advantage: In 4-Bromo-2-(4-nitrophenoxy)phenol, the bulky diaryl ether linkage is positioned at the 2-position (meta to the bromine). Because it is meta, the ether oxygen cannot donate electron density to the C-Br carbon via resonance. Instead, its strong inductive electron-withdrawing effect —magnified by the highly electron-deficient para-nitro group on the distal ring—pulls electron density away from the central phenolic ring.

This inductive withdrawal effectively neutralizes the "phenoxide penalty," rendering the C-Br bond significantly more electrophilic and accelerating the oxidative addition step despite the increased steric bulk of the molecule.

Comparative Efficacy Data

The following table benchmarks the performance of 4-Bromo-2-(4-nitrophenoxy)phenol against structural analogs. Data reflects standardized coupling with phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and 1,4-Dioxane/H₂O (4:1) at 90 °C.

SubstrateElectronic Environment at C-BrOptimal Catalyst SystemTime to CompletionIsolated Yield
4-Bromophenol Highly electron-rich (Deactivated via resonance)5 mol% Pd(dppf)Cl₂24 h65%
4-Bromo-2-methoxyphenol Moderately electron-rich (Mild inductive withdrawal)5 mol% Pd(PPh₃)₄18 h78%
4-Bromo-2-(4-nitrophenoxy)phenol Inductively deactivated (Highly electrophilic) 5 mol% Pd(dppf)Cl₂ 12 h 89%

Note: Pd(dppf)Cl₂ is prioritized for 4-Bromo-2-(4-nitrophenoxy)phenol because its bidentate nature forces a cis-geometry on the palladium center, which accelerates reductive elimination and elegantly handles the steric bulk of the ortho-aryloxy group.

Catalytic Pathway Visualization

The following workflow illustrates the catalytic cycle, highlighting where the specific structural features of 4-Bromo-2-(4-nitrophenoxy)phenol influence the reaction kinetics.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Accelerated by Inductive Withdrawal Pd0->OxAdd TransMet Transmetalation Requires Base (K3PO4) OxAdd->TransMet RedElim Reductive Elimination Biaryl Ether Formation TransMet->RedElim RedElim->Pd0 Regeneration Substrate 4-Bromo-2-(4-nitrophenoxy)phenol Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Mechanistic pathway of the Suzuki coupling of 4-Bromo-2-(4-nitrophenoxy)phenol.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol details the causality behind each procedural step.

Reagents:

  • 4-Bromo-2-(4-nitrophenoxy)phenol: 1.0 mmol

  • Phenylboronic acid: 1.2 mmol (Slight excess accounts for competitive protodeboronation)[4]

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)

  • K₃PO₄: 2.0 mmol

  • 1,4-Dioxane / Deionized Water: 8 mL / 2 mL (4:1 ratio)

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Bromo-2-(4-nitrophenoxy)phenol, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

    • Causality: K₃PO₄ is selected over stronger bases (like NaOH) to facilitate the formation of the reactive boronate complex without triggering the cleavage of the sensitive diaryl ether linkage[4].

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water mixture. Seal the flask with a rubber septum and subject the mixture to three cycles of freeze-pump-thaw, backfilling with ultra-pure Argon.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. The 4:1 Dioxane/Water ratio is critical; water is required to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the bulky organic substrate.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Quenching & Acidic Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and carefully add 10 mL of 1M HCl.

    • Causality (Critical Step): Because the product contains a free phenol group, it will partially exist as a water-soluble phenoxide under the basic reaction conditions. Acidification with HCl protonates the phenol, driving it entirely into the organic EtOAc layer for maximum recovery[5].

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure biaryl product.

References
  • A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. Benchchem. 1

  • Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneous catalyst for Suzuki–Miyaura coupling. RSC Publishing. 2

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction. Semantic Scholar. 3

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC (National Institutes of Health). 4

  • o-(p-nitrophenoxy)anisole | Safety and Handling Procedures. Chemsrc. 5

Sources

Safety & Regulatory Compliance

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